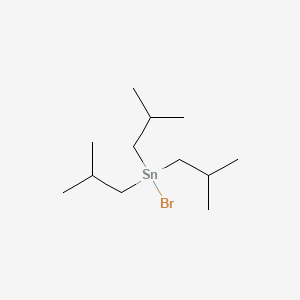

Triisobutyltin bromide

Description

Properties

CAS No. |

7342-39-4 |

|---|---|

Molecular Formula |

C12H27BrSn |

Molecular Weight |

369.96 g/mol |

IUPAC Name |

bromo-tris(2-methylpropyl)stannane |

InChI |

InChI=1S/3C4H9.BrH.Sn/c3*1-4(2)3;;/h3*4H,1H2,2-3H3;1H;/q;;;;+1/p-1 |

InChI Key |

YQQBSHJWYVTQTA-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C[Sn](CC(C)C)(CC(C)C)Br |

Origin of Product |

United States |

2 Ch2o 2ch C6h4 3sni and 2 O=ch C6h4 3sncl:

While not bromide complexes, the crystal structures of the triorganotin iodide [2-{(CH2O)2CH}C6H4]3SnI (1) and the triorganotin chloride [2-(O=CH)C6H4]3SnCl (2) offer significant insights into the coordination chemistry of triorganotin halides. Single-crystal X-ray diffraction analyses of these compounds revealed a hexacoordinated tin atom in a distorted octahedral geometry. lew.ro This higher coordination number is achieved through intramolecular coordination with oxygen donor atoms from the organic ligands. Such studies highlight the potential for triorganotin halides to adopt geometries other than the simple tetrahedral arrangement, depending on the nature of the organic substituents. lew.ro

Synthetic Methodologies for Triisobutyltin Bromide

Direct Synthesis Routes to Triisobutyltin Bromide

Direct synthesis routes involve the formation of the carbon-tin bond and the introduction of the bromine atom in a direct or sequential manner, starting from inorganic tin precursors.

Alkylation Reactions of Tin Halides

A predominant method for the synthesis of organotin compounds involves the alkylation of tin halides. This approach is versatile and can be adapted to produce this compound. The process typically involves two key stages: the initial formation of a tetraalkyltin compound followed by a redistribution reaction.

The initial step is the synthesis of tetra-isobutyltin, which is commonly achieved by reacting tin tetrabromide (SnBr₄) or tin tetrachloride (SnCl₄) with an isobutylating agent. The Grignard reagent, isobutylmagnesium bromide (i-BuMgBr), is a widely used alkylating agent for this purpose. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF) lupinepublishers.comlibretexts.org.

Reaction: SnBr₄ + 4 i-BuMgBr → (i-Bu)₄Sn + 4 MgBr₂

Following the formation of tetra-isobutyltin, a redistribution reaction, known as the Kocheshkov comproportionation, is employed to produce this compound wikipedia.org. This reaction involves the stoichiometric reaction of tetra-isobutyltin with tin tetrabromide. The stoichiometry of the reactants is crucial in determining the product distribution. To favor the formation of the trialkyltin halide, a 3:1 molar ratio of tetra-isobutyltin to tin tetrabromide is theoretically required.

Reaction: 3 (i-Bu)₄Sn + SnBr₄ → 4 (i-Bu)₃SnBr

| Parameter | Alkylation Reaction (Grignard) | Kocheshkov Redistribution |

| Reactants | Tin tetrabromide, Isobutylmagnesium bromide | Tetra-isobutyltin, Tin tetrabromide |

| Solvent | Anhydrous diethyl ether or THF | Typically neat (no solvent) |

| Temperature | Reflux | 180-200°C |

| Reaction Time | 1-3 hours | 2-4 hours |

| Yield | High (for tetra-isobutyltin) | Good to excellent |

This table presents typical conditions for the synthesis of this compound via alkylation of tin halides and subsequent redistribution.

Halogen Exchange Methodologies

Halogen exchange provides a straightforward route to this compound, particularly when the corresponding chloride or iodide analogue is more readily available. The Finkelstein reaction is a classic example of a halogen exchange reaction that can be adapted for this purpose wikipedia.orgbyjus.com.

In this method, Triisobutyltin chloride is treated with a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), in a suitable solvent. The choice of solvent is critical to drive the equilibrium towards the desired product. Acetone is a commonly used solvent because sodium bromide is moderately soluble in it, while the resulting sodium chloride is poorly soluble and precipitates out of the solution, thus driving the reaction forward according to Le Chatelier's principle ma.eduwou.edu.

Reaction: (i-Bu)₃SnCl + NaBr → (i-Bu)₃SnBr + NaCl(s)

| Parameter | Value/Condition |

| Reactant | Triisobutyltin chloride |

| Reagent | Sodium bromide (NaBr) |

| Solvent | Acetone |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Driving Force | Precipitation of NaCl |

This table outlines the typical parameters for the synthesis of this compound via the Finkelstein halogen exchange reaction.

Indirect Synthetic Pathways

Indirect synthetic pathways involve the modification of pre-existing organotin compounds to introduce the bromide functionality. These methods offer alternative routes when the direct methods are not suitable or when specific precursors are more accessible.

Functional Group Interconversions on Organotin Precursors

Functional group interconversions are a cornerstone of synthetic chemistry and can be applied to the synthesis of this compound from other organotin compounds. A common precursor for this type of transformation is triisobutyltin oxide or hydroxide (B78521).

Triisobutyltin oxide, [(i-Bu)₃Sn]₂O, can be readily converted to this compound by reaction with hydrobromic acid (HBr). This reaction is an acid-base neutralization followed by dehydration, leading to the formation of the desired organotin bromide and water.

Reaction: [(i-Bu)₃Sn]₂O + 2 HBr → 2 (i-Bu)₃SnBr + H₂O

This method is particularly useful for the purification of trialkyltin halides, where a crude mixture can be hydrolyzed to the oxide, which is often a solid that can be purified by recrystallization, and then converted back to the pure halide.

| Parameter | Value/Condition |

| Precursor | Triisobutyltin oxide |

| Reagent | Hydrobromic acid (HBr) |

| Solvent | Aqueous or biphasic system |

| Temperature | Room temperature to gentle heating |

| Product Isolation | Extraction and distillation |

This table details the synthesis of this compound through the functional group interconversion of Triisobutyltin oxide.

Radical-Mediated Synthesis Approaches

Radical-mediated reactions offer an alternative pathway for the formation of carbon-halogen bonds. In the context of organotin chemistry, a radical-mediated approach can be employed to synthesize this compound from a suitable precursor, such as triisobutyltin hydride.

The reaction of triisobutyltin hydride ((i-Bu)₃SnH) with a bromine source that can generate bromine radicals is a viable method. N-Bromosuccinimide (NBS) is a common reagent used for this purpose, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or upon photochemical induction. The reaction proceeds via a radical chain mechanism.

Initiation: AIBN → 2 R• + N₂ Propagation: R• + (i-Bu)₃SnH → RH + (i-Bu)₃Sn• (i-Bu)₃Sn• + NBS → (i-Bu)₃SnBr + Succinimidyl radical Succinimidyl radical + (i-Bu)₃SnH → Succinimide + (i-Bu)₃Sn•

Another potential radical-mediated route is the photobromination of tetra-isobutyltin. In this hypothetical reaction, exposure of tetra-isobutyltin to bromine in the presence of UV light could initiate the homolytic cleavage of a tin-carbon bond, followed by reaction with bromine to yield this compound and isobutyl bromide. However, controlling the selectivity of this reaction to prevent further bromination can be challenging.

| Parameter | Reaction with NBS |

| Precursor | Triisobutyltin hydride |

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | AIBN or UV light |

| Solvent | Carbon tetrachloride or benzene |

| Temperature | Reflux or room temperature (with UV) |

This table summarizes a radical-mediated synthesis of this compound from Triisobutyltin hydride.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organometallic compounds to reduce their environmental impact. In the context of this compound synthesis, several strategies can be employed to make the processes more environmentally benign.

One approach is the use of alternative energy sources to drive reactions, such as ultrasound or microwave irradiation. Ultrasound-assisted synthesis (sonochemistry) can enhance reaction rates and yields, often under milder conditions and in shorter reaction times compared to conventional heating researchgate.netsemanticscholar.org. Microwave-assisted synthesis has also been shown to be effective in accelerating organic reactions, leading to reduced energy consumption and potentially cleaner reaction profiles rsc.org.

Another green chemistry principle is the use of catalytic methods. While the direct synthesis of this compound often involves stoichiometric reagents, the development of catalytic routes could significantly reduce waste. For instance, phase-transfer catalysis (PTC) can be employed to facilitate reactions between reactants in immiscible phases, potentially eliminating the need for hazardous organic solvents and allowing the use of aqueous media fluorochem.co.ukijirset.comphasetransfer.com. A phase-transfer catalyst, such as a quaternary ammonium salt, can transport the bromide anion from an aqueous phase to an organic phase containing the organotin precursor.

Solvent selection is another critical aspect of green chemistry. The development of solvent-free reaction conditions or the use of more environmentally friendly solvents, such as water or ionic liquids, can significantly reduce the environmental footprint of the synthesis.

| Green Chemistry Principle | Application in this compound Synthesis |

| Alternative Energy Sources | Ultrasound or microwave irradiation to accelerate reactions and reduce energy consumption. |

| Catalysis | Phase-transfer catalysis to enable reactions in biphasic systems and reduce organic solvent use. |

| Safer Solvents and Reaction Conditions | Development of solvent-free synthetic methods or use of greener solvents like water. |

| Atom Economy | Optimizing reactions like the Kocheshkov redistribution to maximize the incorporation of reactant atoms into the final product. |

This table highlights the application of green chemistry principles to the synthesis of this compound.

Solvent-Free Reaction Systems

The synthesis of this compound can be effectively carried out without the use of solvents, which simplifies the purification process, reduces waste, and can lead to higher reaction rates. One prominent solvent-free method is the direct reaction between metallic tin and isobutyl bromide. This approach, a variation of the direct synthesis of organohalides, typically requires elevated temperatures to proceed.

Another significant solvent-free route is the redistribution or comproportionation reaction, famously known as the Kocheshkov reaction. This method involves the reaction of tetraisobutyltin with a tin(IV) halide, such as tin(IV) bromide. The reaction proceeds by heating the neat mixture of the reactants, leading to an exchange of the alkyl and halide groups.

The general equation for this redistribution reaction to produce this compound is:

3 (C₄H₉)₄Sn + SnBr₄ → 4 (C₄H₉)₃SnBr

This reaction is typically driven by heating the mixture of tetraisobutyltin and tin(IV) bromide to temperatures in the range of 200-230°C. The progress of the reaction can be monitored by the change in the refractive index of the mixture. The reaction is considered complete when the refractive index becomes constant. The product, this compound, can then be isolated by distillation under reduced pressure.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| Tetraisobutyltin | Tin(IV) bromide | This compound | Heating at 200-230°C |

| Metallic Tin | Isobutyl bromide | Diisobutyltin dibromide | Elevated temperatures |

Catalyst-Free Synthesis Protocols

The aforementioned synthetic methods for this compound can also be performed without the intervention of a catalyst. The thermal energy supplied to the system is sufficient to overcome the activation energy barrier for these reactions.

In the case of the direct reaction of tin with isobutyl bromide, the reaction is initiated by heat, and no catalyst is typically required to facilitate the formation of the organotin bromide. Similarly, the Kocheshkov redistribution reaction between tetraisobutyltin and tin(IV) bromide is a thermally driven process that proceeds to completion without the need for a catalyst. The absence of a catalyst further simplifies the purification process, as there is no need to remove any catalytic residues from the final product.

Research has shown that the redistribution of tetraalkyltin compounds with tin(IV) halides is an equilibrium process. The position of the equilibrium is dependent on the nature of the alkyl groups and the halides, as well as the reaction temperature. For the synthesis of this compound, heating the stoichiometric mixture of tetraisobutyltin and tin(IV) bromide effectively drives the reaction towards the desired product.

| Reactant 1 | Reactant 2 | Stoichiometric Ratio (Reactant 1:Reactant 2) | Product |

| Tetraisobutyltin | Tin(IV) bromide | 3:1 | This compound |

| Tetraisobutyltin | Tin(IV) bromide | 1:1 | Diisobutyltin dibromide |

| Tetraisobutyltin | Tin(IV) bromide | 1:3 | Isobutyltin tribromide |

Organotin Iv Carboxylate Complexes:

Studies on triorganotin(IV) carboxylate compounds also provide analogous structural information. For example, the single X-ray crystallography of a tributyltin(IV) carboxylate complex showed a monoclinic crystal system with a distorted trigonal-bipyramidal geometry defined by C3SnO2. nih.gov In such structures, the tin atom is typically five-coordinated, with the carboxylate ligand binding in a bridging or chelating fashion. Although these are not bromide complexes, they illustrate the common five-coordinate geometry found in many triorganotin compounds.

The table below summarizes crystallographic data for some representative organotin(IV) complexes, illustrating the range of observed geometries and unit cell parameters.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Geometry around Sn |

| A tributyltin(IV) carboxylate complex nih.gov | Monoclinic | P2₁/c | Data not provided | Data not provided | Data not provided | 90 | Data not provided | 90 | Distorted trigonal-bipyramidal |

| A trimethyltin(IV) complex mdpi.com | Triclinic | P-1 | Data not provided | Data not provided | Data not provided | Data not provided | Data not provided | Data not provided | Trigonal-bipyramidal |

These examples underscore the structural diversity of organotin compounds. The coordination number and geometry around the tin atom are highly dependent on the steric bulk of the alkyl or aryl groups, the nature of the anionic ligand (e.g., bromide), and the presence of any coordinating solvent molecules or intramolecular donor atoms. rsc.org While a definitive crystal structure for triisobutyltin bromide remains to be determined, the principles and findings from related organotin bromide and halide complexes provide a strong foundation for predicting its likely structural characteristics. Further research involving single-crystal X-ray diffraction would be necessary to unequivocally establish its solid-state structure.

Applications in Advanced Organic Synthesis

Triisobutyltin Bromide as a Reagent in Carbon-Carbon Bond Formation

The creation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. This compound finds application in this area, primarily as a precursor to more reactive organostannanes used in powerful coupling reactions.

The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org While this compound itself is not the typical organostannane coupling partner that transfers a carbon group, it is a key starting material for synthesizing the requisite tetraorganostannanes or other reactive tin reagents.

The general Stille coupling involves a reagent of the type R¹-Sn(Alkyl)₃, where R¹ is the group to be transferred (often sp²-hybridized like vinyl or aryl groups). wikipedia.org this compound ((i-Bu)₃SnBr) can be converted into these active reagents. For instance, reaction with an organolithium or Grignard reagent (R¹-M) allows for the replacement of the bromide with the desired organic moiety (R¹), generating a mixed tetraorganostannane ((i-Bu)₃Sn-R¹) suitable for Stille coupling.

Table 1: Illustrative Synthesis of a Stille Reagent from this compound

| Reactant 1 | Reactant 2 | Product (Stille Reagent) | Purpose |

|---|---|---|---|

| This compound | Vinyllithium | Triisobutylvinyltin | Precursor for vinyl group transfer in Stille coupling. |

The utility of the Stille reaction lies in its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.org Its application has been crucial in the total synthesis of complex natural products. libretexts.orguwindsor.ca

Allylation and propargylation are important synthetic transformations that introduce three-carbon allyl or propargyl units into a molecule. Tin-mediated allylation and propargylation reactions are effective methods for forming carbon-carbon bonds at carbonyl groups. mdpi.comresearchgate.net this compound can serve as a precursor to the active allylic or propargylic tin species.

For example, this compound can react with allyl or propargyl magnesium bromide to generate the corresponding triisobutylallyltin or triisobutylpropargyltin. These reagents can then add to aldehydes or ketones, often with high regioselectivity and stereoselectivity. nih.govorganic-chemistry.org In some procedures, the active reagent, such as allyltin (B8295985) bromide, is generated in situ from tin metal and allyl bromide. researchgate.net

Table 2: Typical Triisobutyltin-Mediated Allylation

| Substrate | Reagent derived from (i-Bu)₃SnBr | Product Type | Significance |

|---|---|---|---|

| Aldehyde (R-CHO) | Triisobutylallyltin | Homoallylic alcohol | Formation of a C-C bond with creation of a new stereocenter. |

| Ketone (R₂C=O) | Triisobutylallyltin | Tertiary homoallylic alcohol | Construction of a quaternary carbon center. |

Organotin reagents derived from this compound have been employed in stereoselective synthesis. A notable example is the use of triisobutyltin cyanide, prepared from this compound, in stereoselective addition reactions. google.com The reaction of this compound with a cyanide source, such as sodium or potassium cyanide, would yield triisobutyltin cyanide. This reagent can participate in the stereoselective addition to aldehydes, which is a key step in the synthesis of optically active cyanohydrins. These cyanohydrins are valuable intermediates in the preparation of biologically active molecules, including HIV protease inhibitors. google.com The bulky isobutyl groups on the tin atom can influence the facial selectivity of the nucleophilic attack on the carbonyl group, leading to high diastereoselectivity or enantioselectivity, particularly when chiral auxiliaries or catalysts are used.

This compound in Heterocycle Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. sigmaaldrich.comresearchgate.net this compound and its derivatives can be utilized in the synthesis of these important structures.

One major route involves the Stille coupling, where a tin reagent derived from this compound is coupled with a halogenated heterocycle. libretexts.org This allows for the functionalization of pre-existing heterocyclic cores with a variety of organic groups. For example, a vinyl or aryl group can be attached to a pyridine, purine, or quinoline (B57606) ring system, enabling the construction of complex, substituted heterocycles. libretexts.orgmdpi.com

Furthermore, organotin compounds can mediate cyclization reactions. mdpi.com A molecule containing both a tin moiety (introduced via a triisobutyltin precursor) and a suitable leaving group or unsaturated bond can undergo intramolecular cyclization to form a heterocyclic ring.

Use as a Precursor for Other Organotin Compounds

One of the most significant applications of this compound is its role as a starting material for a wide range of other functionalized organotin compounds. wikipedia.org The tin-bromine (B14679306) bond is readily cleaved, allowing for substitution with various nucleophiles.

Simple hydrolysis of this compound leads to the formation of triisobutyltin hydroxide (B78521). This reaction typically proceeds by treating the bromide with an aqueous base, such as sodium hydroxide.

(i-C₄H₉)₃SnBr + NaOH → (i-C₄H₉)₃SnOH + NaBr

Triisobutyltin hydroxide can, in turn, be dehydrated, often by heating, to yield bis(triisobutyltin) oxide.

2 (i-C₄H₉)₃SnOH → [(i-C₄H₉)₃Sn]₂O + H₂O

These derivatives have their own applications. For instance, organotin oxides and hydroxides can act as catalysts or precursors for other organotin esters and alkoxides. dss.go.th The reaction of this compound with sodium alkoxides (NaOR) provides a straightforward route to triisobutyltin alkoxides ((i-Bu)₃SnOR), which are useful reagents in their own right.

Table 3: Derivatives Synthesized from this compound

| Derivative Name | Synthesis Reagent | Chemical Formula |

|---|---|---|

| Triisobutyltin hydroxide | Sodium hydroxide | (i-C₄H₉)₃SnOH |

| Bis(triisobutyltin) oxide | (from hydroxide) | [(i-C₄H₉)₃Sn]₂O |

| Triisobutyltin alkoxide | Sodium alkoxide (NaOR) | (i-C₄H₉)₃SnOR |

Generation of Organotin Radicals or Anions

This compound serves as a key precursor or is a direct product in the formation of highly reactive organotin intermediates, namely triisobutyltin radicals and triisobutyltin anions. These species are valuable in organic synthesis for their distinct reactivity profiles.

Generation of Triisobutyltin Radicals

In modern organic synthesis, triisobutyltin radicals, (i-Bu)₃Sn•, are not typically generated directly from this compound. Instead, the more common and efficient precursor is triisobutyltin hydride, (i-Bu)₃SnH. The generation of the radical from the hydride is a critical initiation step for a wide range of radical chain reactions. libretexts.orgpharmacy180.comorganic-chemistry.org

The process is generally initiated by a radical initiator, with Azobisisobutyronitrile (AIBN) being one of the most widely used. wikipedia.orgjove.comechemi.com Upon thermal decomposition (typically at temperatures of 60°C or higher), AIBN cleaves to produce two 2-cyano-2-propyl radicals and nitrogen gas. wikipedia.orgyoutube.com These initiator radicals then abstract a hydrogen atom from the triisobutyltin hydride to form the desired triisobutyltin radical, which acts as the chain-propagating species. libretexts.orgechemi.com

Role of this compound in Radical Reactions:

While not the primary precursor, this compound is the stable and inevitable byproduct of many key synthetic transformations mediated by the tin radical. For instance, in dehalogenation reactions, the triisobutyltin radical abstracts a bromine atom from an organic halide (R-Br) to generate a carbon-centered radical (R•). This step forms the very stable Sn-Br bond in this compound. libretexts.orglibretexts.orglibretexts.org The newly formed carbon radical then continues the chain by abstracting a hydrogen from a stoichiometric amount of triisobutyltin hydride, thus regenerating the tin radical. libretexts.orglibretexts.org

The key steps are:

Initiation: Formation of (i-Bu)₃Sn• from (i-Bu)₃SnH using an initiator like AIBN. libretexts.org

Propagation Step 1: (i-Bu)₃Sn• + R-Br → (i-Bu)₃SnBr + R• libretexts.org

Propagation Step 2: R• + (i-Bu)₃SnH → R-H + (i-Bu)₃Sn• libretexts.org

This cycle highlights that this compound is formed as the tin radical performs its function, rather than being consumed to create it.

Table 1: Typical Conditions for Generating Triisobutyltin Radicals

| Precursor | Initiator | Solvent | Conditions | Purpose |

| Triisobutyltin Hydride | AIBN | Toluene, Benzene | Thermal (≥60 °C) | Generates tin radicals for chain reactions |

| Triisobutyltin Hydride | Light (hν) | Organic Solvent | Photochemical | Alternative initiation for weaker C-X bonds (e.g., C-I, C-Br) jove.com |

Generation of Triisobutyltin Anions

Unlike radicals, triisobutyltin anions—specifically the triisobutylstannyl anion, (i-Bu)₃Sn⁻—can be generated directly from this compound. The process involves the reduction of the tin-bromine bond, which is analogous to the formation of Grignard or organolithium reagents from their corresponding halides. libretexts.orgyoutube.com

These potent nucleophilic anions are typically prepared by reacting this compound with a strong reducing agent, such as an alkali metal (e.g., lithium, sodium) in an etheral solvent like tetrahydrofuran (B95107) (THF). libretexts.orgdtic.mil The reaction results in the formation of a triisobutylstannyl-metal species, such as triisobutylstannyl lithium ((i-Bu)₃SnLi), which behaves as a source of the (i-Bu)₃Sn⁻ anion. youtube.com

The general reaction is: (i-Bu)₃SnBr + 2 M → (i-Bu)₃SnM + MBr (where M = Li, Na)

These triisobutylstannyl anions are powerful nucleophiles capable of reacting with a variety of electrophiles to form new carbon-tin or heteroatom-tin bonds.

Table 2: Research Findings on the Generation of Triisobutylstannyl Anions

| Precursor | Reagent | Solvent | Product | Research Focus |

| This compound | Lithium Metal (Li) | Tetrahydrofuran (THF) | Triisobutylstannyl Lithium | Formation of a highly nucleophilic stannyl (B1234572) anion for substitution reactions libretexts.orgyoutube.comdtic.mil |

| This compound | Sodium Metal (Na) | Liquid Ammonia or THF | Triisobutylstannyl Sodium | Alternative method for generating the stannyl anion dtic.mil |

| Triisobutyltin Hydride | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | Triisobutylstannyl Lithium | Deprotonation of the tin hydride to form the stannyl anion dtic.mil |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Triisobutyltin Bromide Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, such studies would provide deep insights into its geometry, stability, and the nature of its chemical bonds.

Electronic Structure Analysis

An analysis of the electronic structure would reveal the distribution of electrons within the this compound molecule. Key aspects would include the determination of molecular orbitals, charge distribution, and the nature of the tin-carbon and tin-bromine (B14679306) bonds. Generally, in trialkyltin halides, the tin atom is the electropositive center, bonded covalently to the carbon atoms of the isobutyl groups and the electronegative bromine atom. The polarity of the Sn-Br bond is a significant feature, influencing the compound's reactivity.

Density Functional Theory (DFT) is a common method used to investigate the electronic properties of organometallic compounds. Such calculations could provide values for atomic charges and bond orders, which are crucial for understanding the molecule's behavior. For instance, an analogous study on the Sn-Cl bond in similar organotin halides highlighted the contributions of both sigma and pi orbitals to the bond's stability. While specific data for this compound is unavailable, a similar approach would be expected to yield valuable information.

Conformation and Torsional Barriers

The isobutyl groups in this compound can rotate around the tin-carbon bonds, leading to various possible conformations. A computational study would identify the most stable (lowest energy) conformation and calculate the energy barriers for rotation between different conformations (torsional barriers). This information is critical for understanding the molecule's three-dimensional structure and how it might interact with other molecules.

Due to the steric bulk of the isobutyl groups, it is expected that the lowest energy conformation would be one that minimizes steric hindrance between these groups. However, without specific computational studies, the exact dihedral angles and the energy penalties for deviation from this optimal geometry remain unknown.

Molecular Dynamics Simulations of this compound in Solution

Molecular dynamics (MD) simulations are powerful tools for studying the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation of this compound in a relevant solvent (e.g., an organic solvent) would provide a dynamic picture of its solvation and transport properties.

Such simulations could reveal the structure of the solvent shell around the molecule, the strength of solute-solvent interactions, and the translational and rotational diffusion of the molecule. This information is essential for understanding reaction kinetics and the physical properties of solutions containing this compound. While MD simulations have been performed on other organotin systems, specific studies focusing on this compound are not present in the current body of scientific literature.

Theoretical Mechanistic Elucidations of Reactions Involving this compound

Theoretical studies are invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy changes that occur. For reactions involving this compound, such as nucleophilic substitution at the tin center, computational methods could provide a detailed, step-by-step description of the reaction mechanism.

Transition State Analysis

A key aspect of theoretical mechanistic studies is the identification and characterization of transition states. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy and, consequently, the rate of the reaction. For a hypothetical reaction, computational methods would be used to locate the geometry of the transition state and analyze its vibrational frequencies to confirm it as a true saddle point on the potential energy surface.

Reaction Energy Profiles

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a quantitative overview of the thermodynamics and kinetics of the reaction. For example, it would show whether a reaction is exothermic or endothermic and would provide the height of the energy barriers that must be overcome for the reaction to proceed. Unfortunately, no such detailed reaction energy profiles for reactions specifically involving this compound have been published.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of Triisobutyltin bromide, providing detailed information about the hydrogen, carbon, and tin nuclei within the molecule.

Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn)

A multinuclear NMR approach is essential for the complete characterization of this compound, with each nucleus offering a unique piece of the structural puzzle.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different protons in the isobutyl groups. Due to the electronegativity of the tin and bromine atoms, the protons on the carbon atom directly bonded to the tin (α-protons) will be deshielded and appear at a lower field. The signals for the methine (CH) and methyl (CH₃) protons will appear at higher fields. Spin-spin coupling between adjacent non-equivalent protons will result in characteristic splitting patterns, which can be used to confirm the connectivity within the isobutyl chains.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Four distinct signals are expected for the four non-equivalent carbon atoms of the isobutyl group. The chemical shift of the carbon atom directly attached to the tin (Cα) will be significantly influenced by the tin atom. Based on data for structurally similar compounds like isobutyl bromide, the approximate chemical shifts can be estimated.

¹¹⁹Sn NMR spectroscopy is a particularly powerful tool for studying organotin compounds. huji.ac.ilnorthwestern.edu Tin has two NMR-active isotopes, ¹¹⁷Sn and ¹¹⁹Sn, with ¹¹⁹Sn being the more commonly observed due to its slightly higher natural abundance and sensitivity. The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. rsc.org For a four-coordinate organotin halide like this compound, the ¹¹⁹Sn chemical shift is expected to fall within a characteristic range.

A summary of the anticipated NMR data is presented in the table below.

| Nucleus | Proton/Carbon Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | -CH₂-Sn | ~1.0 - 1.5 | Doublet | ~7-8 (³JHH) |

| -CH(CH₃)₂ | ~1.8 - 2.2 | Nonet | ~6-7 (³JHH) | |

| -CH(CH ₃)₂ | ~0.9 - 1.1 | Doublet | ~6-7 (³JHH) | |

| ¹³C | -C H₂-Sn | ~35 - 45 | - | - |

| -C H(CH₃)₂ | ~28 - 35 | - | - | |

| -CH(C H₃)₂ | ~20 - 25 | - | - | |

| ¹¹⁹Sn | Sn | ~+50 to +150 | - | - |

Note: The chemical shift values are estimates based on related compounds and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques for Structural Elucidation

Beyond standard one-dimensional NMR, advanced techniques can provide deeper insights into the structure of this compound. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) can be used to establish ¹H-¹H coupling correlations, confirming the connectivity of the protons within the isobutyl groups.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds. While this compound itself is not highly polar, ESI-MS can be used to analyze it, often by forming adducts with solvent molecules or other species present in the solution. The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular ion or a related adduct, allowing for the confirmation of the molecular weight. Tandem mass spectrometry (ESI-MS/MS) can be employed to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern would likely involve the loss of isobutyl groups and the bromine atom.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and thermally stable compounds. analchemres.org this compound is sufficiently volatile to be analyzed by GC-MS. The gas chromatogram would show a peak corresponding to this compound, and the mass spectrometer would provide a mass spectrum characterized by a molecular ion peak and a series of fragment ions. The fragmentation pattern is typically initiated by the loss of an isobutyl radical or a bromine atom. dtic.mil Subsequent fragmentation would involve the further loss of isobutyl groups. The isotopic pattern of tin, with its multiple stable isotopes, provides a characteristic signature that aids in the identification of tin-containing fragments. analchemres.org

A table of expected major fragments in the GC-MS of this compound is provided below.

| m/z | Proposed Fragment | Formula |

| 313 | [Sn(C₄H₉)₂Br]⁺ | C₈H₁₈BrSn |

| 291 | [Sn(C₄H₉)₃]⁺ | C₁₂H₂₇Sn |

| 235 | [Sn(C₄H₉)₂H]⁺ | C₈H₁₉Sn |

| 179 | [Sn(C₄H₉)H₂]⁺ | C₄H₁₁Sn |

| 121 | [SnH]⁺ | HSn |

| 57 | [C₄H₉]⁺ | C₄H₉ |

Note: The m/z values are based on the most abundant isotopes of tin and bromine. The actual spectrum will show a characteristic isotopic cluster for each tin- and bromine-containing fragment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for identifying the presence of specific functional groups. sapub.orgthermofisher.com

The Infrared (IR) spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the C-H and C-C bonds within the isobutyl groups. The characteristic C-H stretching vibrations are expected in the region of 2850-2960 cm⁻¹. C-H bending vibrations will appear in the 1365-1465 cm⁻¹ region. The Sn-C stretching vibrations are expected to occur at lower frequencies, typically in the range of 500-600 cm⁻¹. The Sn-Br stretching vibration would be found at even lower wavenumbers, likely below 400 cm⁻¹, which may be outside the range of standard mid-IR spectrometers.

Raman spectroscopy is a complementary technique to IR spectroscopy. sapub.org For this compound, the symmetric Sn-C stretching vibration is expected to give a strong and characteristic Raman signal. The Sn-Br stretch would also be Raman active. The C-H stretching and bending vibrations will also be present in the Raman spectrum.

The following table summarizes the expected vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch | 2850 - 2960 | IR, Raman |

| C-H Bend | 1365 - 1465 | IR, Raman |

| Sn-C Stretch | 500 - 600 | IR, Raman |

| Sn-Br Stretch | < 400 | IR, Raman |

X-ray Crystallography and Diffraction Studies of Organotin Bromide Complexes

Typically, triorganotin halides such as this compound are expected to adopt a tetrahedral geometry in the solid state, especially with bulky organic substituents that sterically hinder intermolecular interactions. However, the tin atom can increase its coordination number to five or six through the formation of adducts with Lewis bases or through intermolecular associations. wikipedia.org

In the absence of a specific crystal structure for this compound, this section will discuss the detailed research findings from X-ray crystallography and diffraction studies of closely related triorganotin halides and other organotin bromide complexes. These examples serve to illustrate the common structural motifs and characterization methodologies employed in this field.

Detailed Research Findings on Related Organotin Bromide Complexes

Emerging Research Directions and Future Prospects

Triisobutyltin Bromide in Nanoscience and Nanomaterials Synthesis (as a precursor)

The field of nanoscience offers a fertile ground for the application of organometallic compounds as precursors in the synthesis of novel nanomaterials. While the direct use of this compound as a precursor for nanoparticles is a nascent area of investigation with limited specific examples in current literature, the broader family of organotin compounds has demonstrated significant promise in this domain. It is hypothesized that this compound could serve as a valuable precursor for the synthesis of tin-based nanomaterials, such as tin oxide (SnO₂) nanoparticles.

The thermal decomposition of this compound under controlled conditions could yield SnO₂ nanoparticles with specific morphologies and sizes. The isobutyl groups, upon cleavage from the tin center, would be converted into volatile organic byproducts, leaving behind a tin-containing intermediate that can be oxidized to form the desired metal oxide. The presence of the bromide ligand might also influence the nucleation and growth kinetics of the nanoparticles, potentially offering a route to control their crystalline structure and surface properties.

Table 1: Potential Tin-Based Nanomaterials from this compound Precursor

| Nanomaterial | Potential Synthesis Route | Potential Applications |

|---|---|---|

| Tin Oxide (SnO₂) Nanoparticles | Thermal decomposition, Solvothermal synthesis | Gas sensors, Catalysts, Transparent conducting films |

| Tin Sulfide (SnS₂) Nanoparticles | Reaction with a sulfur source | Photovoltaics, Lubricants |

Further research is necessary to explore the viability of these synthetic routes and to understand the precise role of the isobutyl and bromide ligands in dictating the characteristics of the resulting nanomaterials.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous flow and automated processes, which offer enhanced safety, reproducibility, and scalability compared to traditional batch methods. The integration of this compound into such platforms presents an exciting avenue for future research.

Flow chemistry would allow for the precise control of reaction parameters such as temperature, pressure, and reaction time, which is crucial for optimizing reactions involving reactive organometallic species like this compound. This level of control can lead to higher yields, improved selectivity, and a reduction in byproduct formation. Furthermore, the enclosed nature of flow reactors minimizes operator exposure to potentially hazardous reagents.

Automated synthesis platforms, often coupled with flow reactors, can enable the rapid screening of reaction conditions and the synthesis of libraries of compounds derived from this compound. This high-throughput approach could accelerate the discovery of new reactions and materials with desired properties. While the application of automated synthesis to organotin chemistry is still developing, the potential benefits are substantial.

Sustainable and Resource-Efficient Applications of this compound

In an era of increasing environmental awareness, the development of sustainable and resource-efficient chemical processes is paramount. Future research on this compound is likely to focus on its application in greener chemical transformations. This includes its use as a catalyst or reagent in reactions that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

One area of interest is the development of catalytic cycles where this compound can be efficiently recovered and reused. This would significantly reduce the environmental footprint associated with its use. Additionally, exploring its utility in solvent-free or aqueous reaction media could further enhance the sustainability of processes involving this compound.

The principles of atom economy will also be a key consideration. Designing reactions that incorporate the maximum number of atoms from the reactants into the final product is a central tenet of green chemistry. Future research will likely aim to develop new synthetic methodologies that utilize this compound in a highly atom-economical manner.

Theoretical Predictions for Novel Reactivity of this compound

Computational chemistry and theoretical modeling are powerful tools for predicting the reactivity and properties of chemical compounds. In the context of this compound, theoretical studies can provide valuable insights into its electronic structure, bonding, and potential reaction pathways.

Density Functional Theory (DFT) calculations, for example, can be employed to model the transition states of reactions involving this compound, helping to elucidate reaction mechanisms and predict the feasibility of novel transformations. Such computational studies can guide experimental work by identifying promising reaction conditions and substrates.

Theoretical predictions can also be used to explore the properties of yet-to-be-synthesized molecules and materials derived from this compound. This in-silico design approach can accelerate the discovery of new functional materials with tailored electronic, optical, or catalytic properties. A theoretical study on related tri- and tetrahalodiorganostannate(IV) salts has provided insights into the solvent-dependent reactions of these types of compounds, which could be extrapolated to predict the behavior of this compound in different reaction environments.

Table 2: Theoretical Research Avenues for this compound

| Research Area | Computational Method | Predicted Outcomes |

|---|---|---|

| Reaction Mechanisms | Density Functional Theory (DFT) | Transition state energies, reaction pathways, kinetic parameters |

| Electronic Properties | Ab initio methods | Molecular orbital energies, charge distribution, spectroscopic properties |

Interdisciplinary Research with this compound (e.g., in advanced materials engineering, excluding biological/toxicological aspects)

The future of this compound research lies in its integration into interdisciplinary fields, particularly in advanced materials engineering. Its unique combination of a reactive tin-bromine (B14679306) bond and bulky isobutyl groups makes it an interesting building block for the synthesis of functional polymers and hybrid materials.

In polymer chemistry, this compound could be used as a catalyst or co-monomer in polymerization reactions to impart specific properties to the resulting polymers, such as enhanced thermal stability or refractive index. The incorporation of the tin atom into the polymer backbone could lead to materials with novel electronic or optical characteristics.

Q & A

Advanced Question

- Spectroscopy : Use nuclear magnetic resonance (NMR) to confirm structural integrity and detect degradation products. UV-Vis spectroscopy is limited due to low chromophore activity in organotins.

- Chromatography : Pair gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS) for high sensitivity. Derivatization (e.g., with sodium tetraethylborate) enhances volatility for GC analysis .

- Validation : Cross-validate with isotope dilution methods to address matrix effects .

How should researchers resolve contradictions in reported binding affinities of this compound with biomolecules?

Advanced Question

Methodological Approach :

- Systematic Review : Conduct a meta-analysis of published binding constants (Kd), noting variables like ionic strength (µ), temperature, and buffer composition. For example, Ethidium bromide’s DNA-binding affinity varies with µ, suggesting similar ionic dependencies for organotins .

- Controlled Replication : Repeat key studies under standardized conditions (e.g., µ = 0.01–0.1 M NaCl, 25°C) to isolate confounding factors .

- Isothermal Titration Calorimetry (ITC) : Use ITC to measure binding thermodynamics directly, avoiding assumptions inherent in indirect methods (e.g., fluorescence quenching) .

What are the best practices for storing this compound to prevent degradation?

Basic Question

- Storage Conditions : Keep in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation. Store at 4°C for short-term use or -20°C for long-term preservation .

- Compatibility : Avoid contact with acids, bases, or oxidizing agents. Use glass or PTFE-lined containers; metal containers risk catalytic decomposition .

- Stability Monitoring : Periodically analyze purity via NMR or LC-MS to detect hydrolytic degradation (e.g., tributyltin oxide formation) .

How can researchers investigate the dual role of this compound as a stabilizer and destabilizer of biomolecular structures?

Advanced Question

Experimental Strategy :

- Thermal Denaturation Assays : Monitor melting temperatures (Tm) of DNA or protein complexes using differential scanning calorimetry (DSC). Compare ΔTm at varying ligand-to-biomolecule ratios to identify concentration-dependent effects .

- Circular Dichroism (CD) : Track conformational changes in biomolecules (e.g., α-helix to β-sheet transitions in proteins) under increasing this compound concentrations .

- Mechanistic Modeling : Apply allosteric or cooperative binding models to explain biphasic effects (e.g., stabilization at low concentrations vs. disruption at high concentrations) .

What methodologies are recommended for studying the neurotoxic effects of this compound in vitro?

Advanced Question

- Cell Culture Models : Use neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity via MTT assays. Include positive controls (e.g., staurosporine) and negative controls (culture medium alone) .

- Electrophysiology : Perform patch-clamp experiments to evaluate ion channel interference. Compare results with known neurotoxins (e.g., tetrodotoxin) .

- Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathways affected by sublethal doses .

How can contradictory data on the environmental half-life of this compound be reconciled?

Advanced Question

- Contextual Analysis : Evaluate study conditions (e.g., sediment organic content, microbial activity) that influence degradation rates. For example, anaerobic environments may prolong persistence .

- Advanced Modeling : Apply fugacity models to predict phase partitioning (air, water, sediment) under diverse climatic conditions .

- Field Validation : Conduct longitudinal studies in estuarine systems, using stable isotope-labeled this compound to track degradation without background interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.